molecular formula C23H17ClN2O6 B12618084 3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione CAS No. 918152-59-7

3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione

Cat. No.: B12618084
CAS No.: 918152-59-7
M. Wt: 452.8 g/mol
InChI Key: WNHKANVLCZCTAP-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione is a complex organic compound characterized by the presence of chlorophenyl and nitrophenyl groups attached to a pentane-1,5-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3-chlorobenzaldehyde and 4-nitrobenzaldehyde.

    Condensation Reaction: These intermediates undergo a condensation reaction with acetone in the presence of a base catalyst to form the desired pentane-1,5-dione structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogen-substituted derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Pathway Modulation: Affecting key biochemical pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1,5-bis(4-aminophenyl)pentane-1,5-dione: Similar structure but with amino groups instead of nitro groups.

    3-(3-Bromophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

918152-59-7

Molecular Formula

C23H17ClN2O6

Molecular Weight

452.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione

InChI

InChI=1S/C23H17ClN2O6/c24-19-3-1-2-17(12-19)18(13-22(27)15-4-8-20(9-5-15)25(29)30)14-23(28)16-6-10-21(11-7-16)26(31)32/h1-12,18H,13-14H2

InChI Key

WNHKANVLCZCTAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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